

Selumetinib Sulfate: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a First-in-Class MEK Inhibitor

Selumetinib sulfate, a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), represents a significant advancement in the targeted therapy of cancers with a dysregulated RAS/RAF/MEK/ERK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for **selumetinib sulfate**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Selumetinib sulfate is the hydrogen sulfate salt of selumetinib. The salt form enhances the solubility and bioavailability of the active pharmaceutical ingredient.[1][2]

Table 1: Chemical and Physical Properties of Selumetinib Sulfate

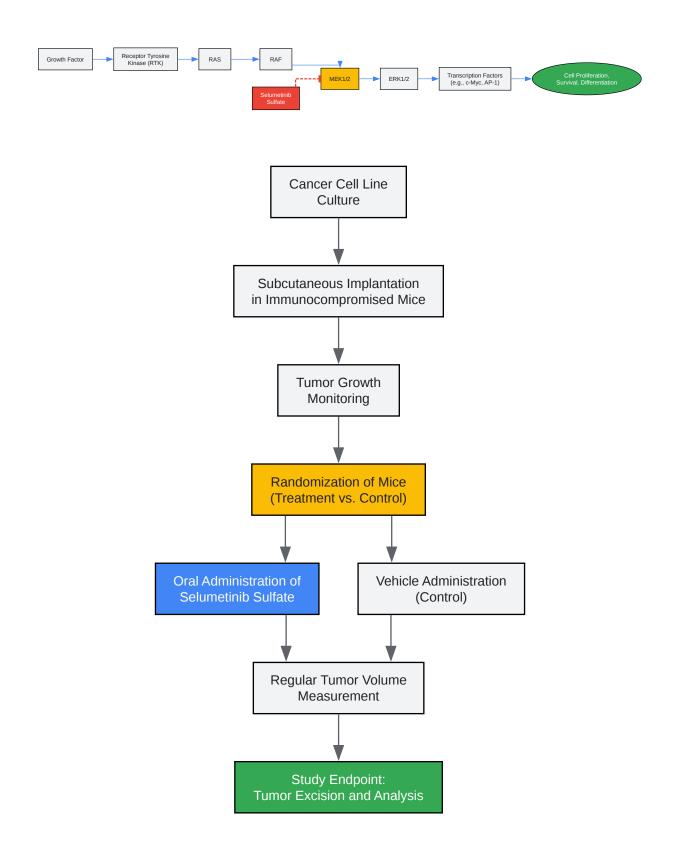


Property	Value	Source(s)
IUPAC Name	6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid	[1]
CAS Number	943332-08-9	[1]
Molecular Formula	C17H17BrClFN4O7S	[1]
Molecular Weight	555.8 g/mol	[1]
Appearance	White to yellow crystalline powder	[3]
Solubility	Freely soluble at pH < 1.5, sparingly soluble at pH 1.5-3, and slightly soluble at pH > 3. Insoluble in water and ethanol. Soluble in DMSO.	[3][4]
рКа	2.8 and 8.4	[3]
Melting Point	Not explicitly available in the searched results.	

Mechanism of Action and Signaling Pathway

Selumetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[7] In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[5][6] Selumetinib binds to an allosteric pocket of the MEK1/2 enzymes, preventing their phosphorylation and activation by RAF kinases. This, in turn, inhibits the phosphorylation and activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2), ultimately leading to the suppression of tumor cell proliferation and survival.[8]





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